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Compound of Interest

Compound Name: C15H18Cl3NO3

Cat. No.: B12633930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data and analyses presented in this document are predictive

and based on a hypothetical compound with the molecular formula C15H18Cl3NO3. Extensive

searches of chemical databases did not yield a known compound with this exact formula. The

provided information is intended to serve as a technical guide for the spectroscopic analysis of

a compound of this nature, assuming it belongs to the class of chloro-nitro-aromatic

compounds with aliphatic functionalities.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic features for a hypothetical

compound with the molecular formula C15H18Cl3NO3. These predictions are based on the

assumption that the molecule contains a substituted aromatic ring, a nitro group, chlorine

atoms, and various aliphatic protons and carbons.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration
Proposed
Assignment

7.5 - 8.5 m 2-4H

Aromatic protons near

electron-withdrawing

groups (NO₂, Cl)

3.5 - 4.5 m 2-4H

Protons on carbons

adjacent to

heteroatoms (O, N)

1.5 - 3.0 m 4-6H
Aliphatic protons

(CH₂, CH)

0.8 - 1.5 m 6-9H
Aliphatic protons

(CH₃)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Proposed Assignment

160 - 180 Carbonyl Carbon (if present)

140 - 160 Aromatic carbons attached to NO₂ or O

120 - 140 Aromatic carbons

110 - 125 Aromatic carbons substituted with Cl

60 - 80
Aliphatic carbons attached to heteroatoms (O,

N)

10 - 40 Aliphatic carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium-Strong Aliphatic C-H stretch

1680 - 1750 Strong
C=O stretch (if present, e.g.,

ester, amide, ketone)

1580 - 1600, 1450-1500 Medium-Strong Aromatic C=C stretch

1500 - 1570, 1300-1370 Strong
Asymmetric and symmetric

NO₂ stretch

1000 - 1300 Strong
C-O stretch (if present, e.g.,

ether, ester)

700 - 850 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Value Interpretation

[M]+, [M+H]+, [M+Na]+
Molecular ion peak cluster, showing isotopic

pattern for 3 Cl atoms

[M-NO₂]+
Fragment ion corresponding to the loss of a

nitro group

[M-Cl]+
Fragment ion corresponding to the loss of a

chlorine atom

Various Fragmentation pattern of aliphatic side chains

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of the sample (C15H18Cl3NO3).

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-

d is often a good first choice for non-polar to moderately polar compounds.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical spectral range is

4000-400 cm⁻¹.

Experimental Workflow for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to study the

fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a

suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical

Ionization - APCI).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

acetonitrile, methanol).

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
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Data Acquisition (ESI):

Infuse the sample solution into the mass spectrometer via direct injection or through a liquid

chromatography system.

Acquire a full scan mass spectrum in both positive and negative ion modes.

Typical mass range: m/z 50-1000.

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Experimental Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of C15H18Cl3NO3: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12633930#spectroscopic-analysis-of-c15h18cl3no3-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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